![molecular formula C30H47N3O6 B13824688 L-Lysine,n2-[(phenylmethoxy)carbonyl]-n6-[(2-propen-1-yloxy)carbonyl]-](/img/structure/B13824688.png)
L-Lysine,n2-[(phenylmethoxy)carbonyl]-n6-[(2-propen-1-yloxy)carbonyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Lysine,n2-[(phenylmethoxy)carbonyl]-n6-[(2-propen-1-yloxy)carbonyl]- is a derivative of L-Lysine, an essential amino acid. This compound is characterized by the presence of phenylmethoxy and propenyloxy carbonyl groups attached to the lysine molecule. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine,n2-[(phenylmethoxy)carbonyl]-n6-[(2-propen-1-yloxy)carbonyl]- involves multiple stepsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH .
化学反応の分析
Types of Reactions
L-Lysine,n2-[(phenylmethoxy)carbonyl]-n6-[(2-propen-1-yloxy)carbonyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, hydroxide ions.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学的研究の応用
L-Lysine,n2-[(phenylmethoxy)carbonyl]-n6-[(2-propen-1-yloxy)carbonyl]- is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of protein interactions and enzyme mechanisms.
Medicine: As a potential therapeutic agent for various diseases.
Industry: In the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of L-Lysine,n2-[(phenylmethoxy)carbonyl]-n6-[(2-propen-1-yloxy)carbonyl]- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. For example, it may inhibit or activate certain enzymes, thereby influencing metabolic processes .
類似化合物との比較
Similar Compounds
L-Lysine, N2-[(phenylmethoxy)carbonyl]-, phenylmethyl ester: Similar in structure but with a phenylmethyl ester group instead of the propenyloxy carbonyl group.
L-Lysine, N2-[(phenylmethoxy)carbonyl]-, 4-nitrophenyl ester: Contains a 4-nitrophenyl ester group, which imparts different chemical properties.
Uniqueness
L-Lysine,n2-[(phenylmethoxy)carbonyl]-n6-[(2-propen-1-yloxy)carbonyl]- is unique due to the presence of both phenylmethoxy and propenyloxy carbonyl groups.
特性
分子式 |
C30H47N3O6 |
|---|---|
分子量 |
545.7 g/mol |
IUPAC名 |
N-cyclohexylcyclohexanamine;(2S)-2-(phenylmethoxycarbonylamino)-6-(prop-2-enoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C18H24N2O6.C12H23N/c1-2-12-25-17(23)19-11-7-6-10-15(16(21)22)20-18(24)26-13-14-8-4-3-5-9-14;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-5,8-9,15H,1,6-7,10-13H2,(H,19,23)(H,20,24)(H,21,22);11-13H,1-10H2/t15-;/m0./s1 |
InChIキー |
HSUUXMDZXQNLSG-RSAXXLAASA-N |
異性体SMILES |
C=CCOC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
正規SMILES |
C=CCOC(=O)NCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


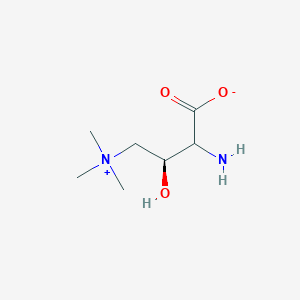
![ethyl 2-({[3-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazol-5-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B13824616.png)
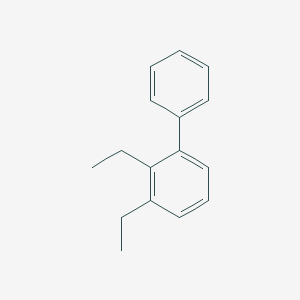
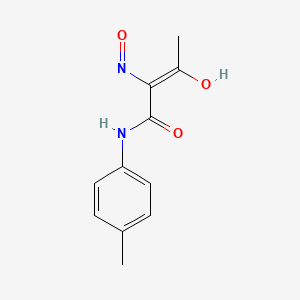
![5-(4-methoxyphenyl)-N-[2-(piperidin-1-yl)propyl]-1,2-oxazole-3-carboxamide](/img/structure/B13824625.png)
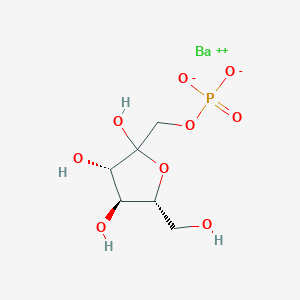
![methyl N-{[5-bromo-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}glycinate](/img/structure/B13824636.png)
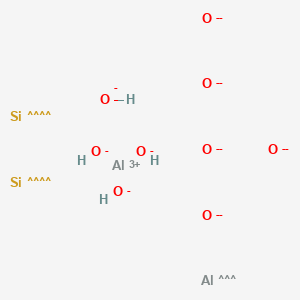
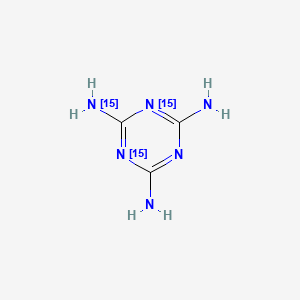
![3-[(2E)-2-[(2E)-2-[3-[(E)-2-[3-(3-aminopropyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]propan-1-amine;bromide;dihydrobromide](/img/structure/B13824651.png)
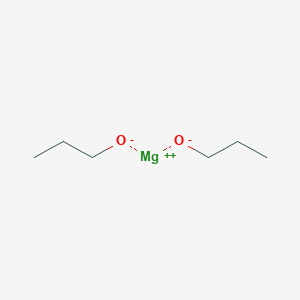
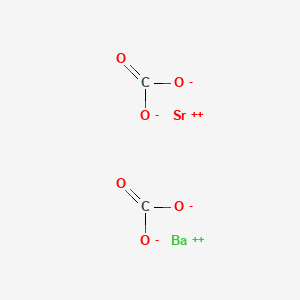
![6-bromobicyclo[3.1.0]hexane](/img/structure/B13824677.png)
![[2-(1,3-Dioxan-2-yl)phenyl]methanol](/img/structure/B13824693.png)
